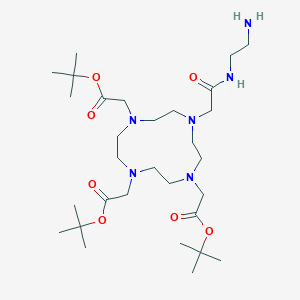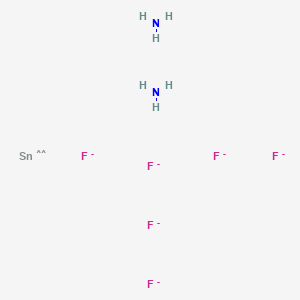
EA4Gav9ayu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and manipulation of molecules lie at the heart of chemical sciences, enabling the development of new materials, drugs, and technologies. This involves understanding their synthesis, structure, reactions, and properties both in isolation and when interacting with other substances.
Synthesis Analysis
Synthesis in chemistry refers to the process of creating complex molecules from simpler ones. It encompasses a wide array of techniques, from traditional organic synthesis to biologically inspired methods. For instance, combining Nature's synthetic strategies with traditional approaches can lead to molecules with unique properties difficult to achieve otherwise (Xu Wu & P. Schultz, 2009).
Molecular Structure Analysis
The analysis of molecular structures is crucial for predicting the physical, chemical, and biological behavior of compounds. Advances in computational methodologies now allow for accurate structural predictions, which are essential for understanding the chemical and physical properties of molecules (C. Puzzarini, 2016).
Chemical Reactions and Properties
Understanding the mechanisms behind chemical reactions enables chemists to manipulate molecular interactions to achieve desired outcomes. For example, the study of electrophilic aromatic substitution reactions reveals a rich mechanistic landscape that can be influenced by external electric fields, leading to new ways of controlling reaction rates and outcomes (T. Stuyver et al., 2019).
Physical Properties Analysis
The physical properties of molecules, such as boiling points, solubility, and refractive index, are directly influenced by their molecular structure. Theoretical and experimental molecular descriptors provide a systematic way to predict these properties, facilitating the design of molecules with optimized characteristics (S. Sahoo et al., 2016).
Chemical Properties Analysis
The chemical properties of a molecule, including reactivity, stability, and interaction with other molecules, are governed by its electronic structure. Machine learning models trained on databases of electronic structure calculations can predict these properties across a wide array of molecules, offering insights into their behavior in chemical processes (G. Montavon et al., 2013).
Applications De Recherche Scientifique
Advances in Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are critical for environmental remediation, including water, air, and soil treatment. These processes involve the generation of highly reactive species that can decompose organic pollutants. The fourth European Conference on Environmental Applications of Advanced Oxidation Processes highlighted recent trends and advances in AOPs, reflecting the scientific community's growing interest due to widespread environmental contamination (Mantzavinos, Poulios, & Pintar, 2017).
Educational Approaches in Science and Engineering
A novel approach for English for Academic Purposes (EAP) aims to bridge the gap between students' entry-level English proficiency and their abilities in research writing and presentation in science and engineering fields. This approach integrates skills development, content acquisition, and genre awareness, preparing students for scientific communication (Ye, 2020).
Information Technology in Bioscience
The EAV/CR framework enhances database support for rapidly evolving scientific domains, facilitating schema maintenance and data accessibility. This framework is particularly applied in neuroscience databases, such as SenseLab, supporting the Human Brain Project, highlighting its role in managing complex scientific data (Marenco et al., 2003).
Evolutionary Algorithms for Industrial Engineering
Evolutionary algorithms (EAs) offer solutions to the facility layout problem (FLP), an NP-hard problem critical in industrial engineering for optimizing production management and efficiency. Recent work demonstrates the use of island model genetic algorithms and their GPU parallelization, showcasing significant performance improvements (Sun et al., 2018).
Propriétés
IUPAC Name |
4-[9-(2,2,2-trifluoroethylcarbamoyl)fluoren-9-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3/c21-20(22,23)12-24-18(27)19(11-5-10-17(25)26)15-8-3-1-6-13(15)14-7-2-4-9-16(14)19/h1-4,6-9H,5,10-12H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOCFKYWOGDCTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCC(=O)O)C(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
EA4Gav9ayu | |
CAS RN |
182439-11-8 |
Source


|
| Record name | 4-(9-(2,2,2-Trifluoroethylcarbamoyl)fluoren-9-yl)butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182439118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(9-(2,2,2-TRIFLUOROETHYLCARBAMOYL)FLUOREN-9-YL)BUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA4GAV9AYU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)

